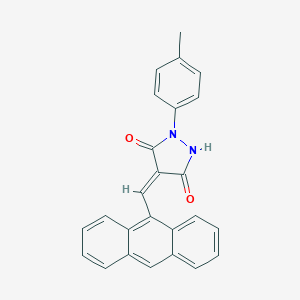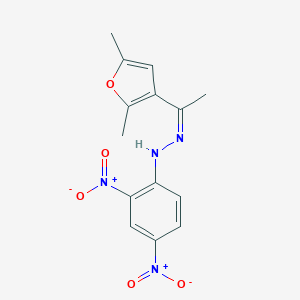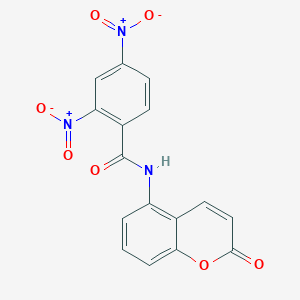![molecular formula C31H25N5O5 B413172 N-[3-(4-ACETAMIDOPHENOXY)-5-NITROPHENYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B413172.png)
N-[3-(4-ACETAMIDOPHENOXY)-5-NITROPHENYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-ACETAMIDOPHENOXY)-5-NITROPHENYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as acetylamino, phenoxy, nitro, and pyrazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-ACETAMIDOPHENOXY)-5-NITROPHENYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, nitration, acetylation, and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product specifications.
化学反応の分析
Types of Reactions
N-[3-(4-ACETAMIDOPHENOXY)-5-NITROPHENYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetylamino group can be hydrolyzed to form the corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane and ethanol are frequently used, and reactions are typically carried out under controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while hydrolysis of the acetylamino group produces the free amine.
科学的研究の応用
N-[3-(4-ACETAMIDOPHENOXY)-5-NITROPHENYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of N-[3-(4-ACETAMIDOPHENOXY)-5-NITROPHENYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
- N-{3-[4-(acetylamino)phenoxy]-5-nitrophenyl}-2,3,5-triiodobenzamide
- N-[3-(4-ACETAMIDOPHENOXY)-5-NITROPHENYL]-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
分子式 |
C31H25N5O5 |
|---|---|
分子量 |
547.6g/mol |
IUPAC名 |
N-[3-(4-acetamidophenoxy)-5-nitrophenyl]-5-methyl-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C31H25N5O5/c1-20-29(30(22-9-5-3-6-10-22)34-35(20)25-11-7-4-8-12-25)31(38)33-24-17-26(36(39)40)19-28(18-24)41-27-15-13-23(14-16-27)32-21(2)37/h3-19H,1-2H3,(H,32,37)(H,33,38) |
InChIキー |
SQCNHUAWLUHCRH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC(=CC(=C4)OC5=CC=C(C=C5)NC(=O)C)[N+](=O)[O-] |
正規SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC(=CC(=C4)OC5=CC=C(C=C5)NC(=O)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[3-(DIMETHYLAMINO)PHENYL]IMINO}METHYL)-3-METHYL-1-OXO-1,5-DIHYDROPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE](/img/structure/B413089.png)
![5-[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B413090.png)


![5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B413102.png)

![5-(4-hydroxy-3-methoxybenzylidene)-2-{4-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-1-piperazinyl}-1,3-thiazol-4(5H)-one](/img/structure/B413104.png)
![N'-{4-[(3-chloro-2-propenyl)oxy]benzylidene}-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B413106.png)
![2-[(Benzoylamino)methyl]-4,6-dimethylphenyl 2,4-dichlorobenzoate](/img/structure/B413107.png)
![5-(2,4-dichlorophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B413108.png)
![3-[(Hydroxyimino)methyl]phenyl 3,5-bisnitrobenzoate](/img/structure/B413110.png)
![5-[(5-{2-Chloro-5-nitrophenyl}-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413111.png)
![1,7-diethyl-8,9-diphenyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B413112.png)

